![molecular formula C12H14FNO3 B2500309 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene CAS No. 177705-75-8](/img/structure/B2500309.png)
1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene
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Description
Synthesis Analysis
The synthesis of a similar compound, 1-(cyclohexyloxy)-2-methylbenzene, was conducted using cyclohexanol and o-cresol in the presence of diisopropyl azodicarboxylate (DIAD), triphenylphosphine (TPP), and tetrahydrofuran (THF) as a solvent .Molecular Structure Analysis
The molecular structure of a similar compound, 1-(cyclohexyloxy)-1-fluorocyclohexane, has been analyzed. It contains a total of 36 bonds; 15 non-H bonds, 2 rotatable bonds, 2 six-membered rings, and 1 ether (aliphatic) .Chemical Reactions Analysis
The Mitsunobu reaction, which is widely practiced in synthetic chemistry to achieve alkyl aryl ethers transformation, could be relevant to the chemical reactions of 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene .Scientific Research Applications
- CFNB can serve as a catalyst or a ligand in organic reactions. Its unique structure allows it to participate in various transformations, such as nucleophilic substitutions, reductions, and cross-coupling reactions. Researchers have explored its use in asymmetric synthesis and green chemistry due to its stability and reactivity .
- Hydrogels are three-dimensional networks that can absorb and retain large amounts of water. CFNB has been investigated for its potential in hydrogel formulations. Researchers explore its compatibility with other polymers to create hydrogels for drug delivery, wound healing, and tissue engineering .
- In the energy sector, CFNB has been studied for its role in enhancing heavy oil recovery. Due to its amphiphilic nature, it can modify the interfacial properties of oil-water systems, potentially improving oil displacement efficiency in reservoirs .
- CFNB’s fluorine atom makes it an attractive candidate for designing fluorescent probes. Researchers have explored its use as a molecular imaging agent in biological systems. Its fluorescence properties allow for non-invasive imaging and tracking of specific cellular processes .
- CFNB’s nitro group contributes to its electron-withdrawing properties. This makes it interesting for materials science applications, such as designing functional materials, sensors, and nanocomposites. Researchers investigate its behavior in various matrices and its potential for tailored properties .
- CFNB’s structural features may influence its interaction with biological targets. Researchers have explored its potential as a pharmacophore or as a building block for drug design. Computational studies and in vitro assays help assess its bioactivity .
Catalysis and Organic Synthesis
Hydrogel Development
Heavy Oil Recovery
Fluorescent Probes and Imaging Agents
Materials Science and Nanotechnology
Pharmaceutical Research
properties
IUPAC Name |
1-cyclohexyloxy-2-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKGAHIUZYVLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene |
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